2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylprop-2-enoxy)-N-(oxolan-2-ylmethyl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-16(2)15-30-19-10-11-22-21(13-19)23(25(27)26-14-20-5-4-12-29-20)24(31-22)17-6-8-18(28-3)9-7-17/h6-11,13,20H,1,4-5,12,14-15H2,2-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCGETLWLCXHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)NCC3CCCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for the compound is , characterized by a benzofuran core with various substituents that may influence its biological activity. The presence of the methoxy group and the tetrahydrofuran moiety are particularly notable for their roles in modulating interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated.
- Anti-inflammatory Properties : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Effects : In vitro assays indicate that the compound possesses antioxidant properties, likely due to its ability to scavenge free radicals and reduce oxidative stress.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the body, including those involved in inflammation and cancer signaling pathways. For instance, it has been noted to exhibit antagonistic activity against leukotriene receptors, which play a critical role in inflammatory responses .
- Cellular Pathway Modulation : The inhibition of NF-kB translocation into the nucleus has been observed, which is crucial for regulating inflammation and immune responses . This suggests that the compound could modulate gene expression related to these processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on human cancer cell lines; results indicated significant inhibition of cell growth at micromolar concentrations. |
| Study 2 | Explored anti-inflammatory effects; demonstrated reduction in TNF-alpha levels in vitro, suggesting potential therapeutic use in inflammatory diseases. |
| Study 3 | Focused on antioxidant capacity; showed effective scavenging of DPPH radicals, indicating strong antioxidant potential. |
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxyphenyl group may enhance binding to receptors preferring electron-rich environments, contrasting with fluorophenyl-containing analogs.
- Amide Linker Flexibility : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves solubility and hydrogen-bonding capacity compared to simpler alkyl amides.
- Prenyloxy vs. Bulky Substituents : The prenyloxy group’s steric bulk may influence pharmacokinetic profiles, such as tissue penetration and half-life, compared to phenyl or cyclopropane groups.
Q & A
Q. How can enantiomeric purity of the tetrahydrofuran-methyl group be ensured?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
